molecular formula C22H15N5O7S B12756527 Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- CAS No. 119228-59-0

Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-

Cat. No.: B12756527
CAS No.: 119228-59-0
M. Wt: 493.5 g/mol
InChI Key: YYTMWJJHYALKLY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzoic acid derivatives, dinitrophenyl compounds, and triazole precursors. Common synthetic routes may involve:

    Nitration: Introduction of nitro groups to the phenyl ring.

    Triazole Formation: Cyclization reactions to form the triazole ring.

    Thioether Formation: Coupling reactions to introduce the thioether linkage.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thioether groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various pathogens.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds with similar benzoic acid structures.

    Triazole Derivatives: Compounds containing the triazole ring.

    Dinitrophenyl Compounds: Compounds with dinitrophenyl groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

119228-59-0

Molecular Formula

C22H15N5O7S

Molecular Weight

493.5 g/mol

IUPAC Name

4-[[5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]benzoic acid

InChI

InChI=1S/C22H15N5O7S/c1-34-18-6-4-15(5-7-18)25-20(14-10-16(26(30)31)12-17(11-14)27(32)33)23-24-22(25)35-19-8-2-13(3-9-19)21(28)29/h2-12H,1H3,(H,28,29)

InChI Key

YYTMWJJHYALKLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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